4-Amino-5-bromo-2,3-difluorobenzoic acid
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Overview
Description
4-Amino-5-bromo-2,3-difluorobenzoic acid is a fluorinated benzoic acid derivative. This compound is of interest due to its unique chemical structure, which includes amino, bromo, and difluoro substituents on a benzoic acid core. These functional groups confer distinct chemical properties and reactivity, making it valuable in various scientific research and industrial applications.
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound might interact with organoboron reagents and palladium catalysts in this process .
Mode of Action
In the context of the suzuki–miyaura coupling reaction, the compound could potentially participate in the transmetalation process . This process involves the transfer of an organic group from boron to palladium .
Biochemical Pathways
Given its potential role in the suzuki–miyaura coupling reaction, it may influence the synthesis of biaryl intermediates .
Result of Action
Its potential role in the suzuki–miyaura coupling reaction suggests that it may contribute to the formation of carbon–carbon bonds, facilitating the synthesis of complex organic compounds .
Action Environment
It’s known that the suzuki–miyaura coupling reaction, in which this compound might participate, is generally environmentally benign and tolerant to various functional groups .
Preparation Methods
The synthesis of 4-Amino-5-bromo-2,3-difluorobenzoic acid typically involves multiple steps. One common method includes the preparation of a solution, followed by the addition of n-butyllithium, quenching, phase separation, extraction, drying, filtration, and concentration . Industrial production methods may involve similar steps but are optimized for larger scale production and efficiency.
Chemical Reactions Analysis
4-Amino-5-bromo-2,3-difluorobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The presence of halogens (bromo and fluoro groups) makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, which are facilitated by the presence of halogen substituents.
Common reagents used in these reactions include n-butyllithium, boron reagents, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Amino-5-bromo-2,3-difluorobenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex fluorinated compounds.
Biology: Its derivatives are studied for their potential biological activities, including as enzyme inhibitors.
Comparison with Similar Compounds
4-Amino-5-bromo-2,3-difluorobenzoic acid can be compared with other similar compounds, such as:
4-Bromo-2,5-difluorobenzoic acid: This compound also contains bromo and fluoro substituents but differs in the position of these groups on the benzoic acid core.
5-Bromo-2,3-difluorobenzoic acid: Similar in structure but lacks the amino group, which affects its reactivity and applications.
Properties
IUPAC Name |
4-amino-5-bromo-2,3-difluorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2NO2/c8-3-1-2(7(12)13)4(9)5(10)6(3)11/h1H,11H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEZYCSUXJMVOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)N)F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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